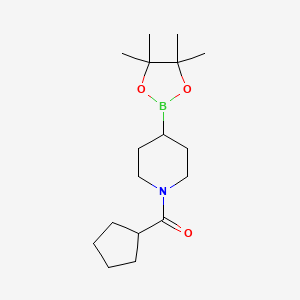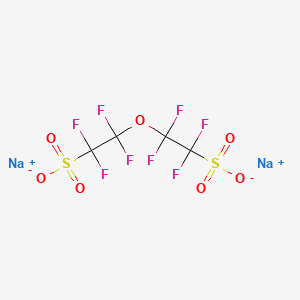
Thiamine Disulfide Hydrate
Übersicht
Beschreibung
Thiamine Disulfide Hydrate is a derivative of thiamine, also known as vitamin B1. It is an oxidized dimer of thiamine and is recognized for its potent biological activities. This compound is particularly noted for its role in inhibiting the activity of the human immunodeficiency virus type 1 (HIV-1) transactivator (Tat) and its significant impact on metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiamine Disulfide Hydrate can be synthesized through the oxidation of thiamine. One common method involves the reaction of thiamine with oxidizing agents such as iodine or hydrogen peroxide under controlled conditions. The reaction typically proceeds in an aqueous medium at a slightly acidic pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. The reaction conditions are meticulously monitored to maintain the desired temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Thiamine Disulfide Hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to thiamine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of thiamine.
Reduction: Thiamine.
Substitution: Various thioether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Thiamine Disulfide Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: It serves as a model compound for studying redox reactions and thiol-disulfide exchange processes.
Medicine: It has shown potential as an inhibitor of HIV-1, making it a candidate for antiviral drug development. .
Wirkmechanismus
Thiamine Disulfide Hydrate exerts its effects primarily through its interaction with biological thiols. It can undergo thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in cells. The compound also inhibits the activity of the HIV-1 transactivator (Tat) by interfering with its binding to the viral promoter regions, thereby reducing viral replication .
Vergleich Mit ähnlichen Verbindungen
Benfotiamine: A synthetic S-acyl derivative of thiamine with higher bioavailability but different pharmacological properties.
Sulbutiamine: A lipid-soluble thiamine disulfide derivative that acts as a central nervous system drug.
Fursultiamine: Another lipid-soluble derivative with enhanced absorption and bioavailability.
Uniqueness: Thiamine Disulfide Hydrate is unique due to its potent inhibitory effects on HIV-1 and its stability in various formulations. Unlike other thiamine derivatives, it has a distinct mechanism of action involving thiol-disulfide exchange, making it valuable for both therapeutic and research applications .
Eigenschaften
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2/b21-15+,22-16+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNDZWAQLARMLH-HYOXNGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCO)\CCO)/C)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B8003529.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B8003534.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B8003544.png)









![3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8003614.png)

